molecular formula C53H86O22 B136661 Cyclamiretin A rgga CAS No. 151625-81-9

Cyclamiretin A rgga

Cat. No.: B136661
CAS No.: 151625-81-9
M. Wt: 1075.2 g/mol
InChI Key: BKDSZIZBAIJBKZ-LHQJIGRNSA-N
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Description

Cyclamiretin A rgga, also known as cyclamiretin A 3-O-rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside, is a complex glycoside compound. It is derived from natural sources and has been studied for its various bioactive properties. The compound is known for its potential therapeutic applications and its unique chemical structure, which includes multiple sugar moieties attached to a core aglycone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclamiretin A rgga involves multiple steps, starting from the isolation of the core aglycone. The glycosylation reactions are carried out under specific conditions to ensure the correct attachment of sugar moieties. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclamiretin A rgga undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.

    Reduction: Reduction reactions can modify the glycoside moieties, leading to changes in solubility and stability.

    Substitution: Substitution reactions can occur at specific positions on the sugar moieties, resulting in the formation of new analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products:

Scientific Research Applications

    Chemistry: The compound serves as a model for studying glycosylation reactions and the synthesis of complex glycosides.

    Biology: It has been investigated for its role in cellular processes and its potential as a bioactive molecule.

    Medicine: Cyclamiretin A rgga exhibits promising therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound is used in the development of novel pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Cyclamiretin A rgga involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, leading to its bioactive effects. For example, it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Cyclamiretin A rgga can be compared with other glycoside compounds, such as:

    Cyclamiretin B: Similar in structure but with different sugar moieties, leading to distinct bioactivities.

    Cyclamiretin C: Another analog with variations in the aglycone core, resulting in unique properties.

The uniqueness of this compound lies in its specific glycosylation pattern and the resulting bioactive properties, which make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2R,4S,5R,10S,13R,14R,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSZIZBAIJBKZ-LHQJIGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151625-81-9
Record name Cyclamiretin A rgga
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151625819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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